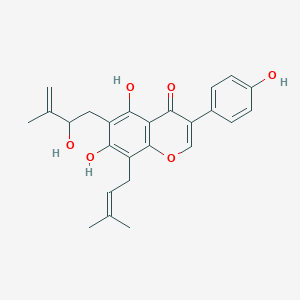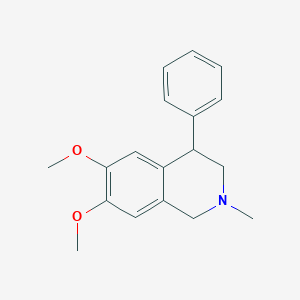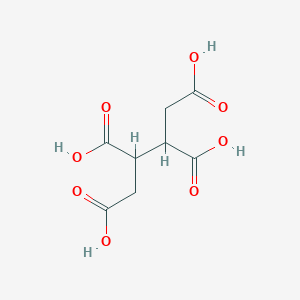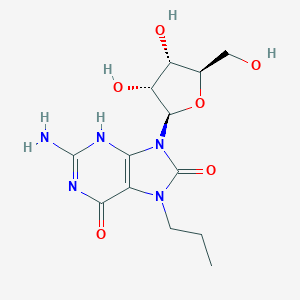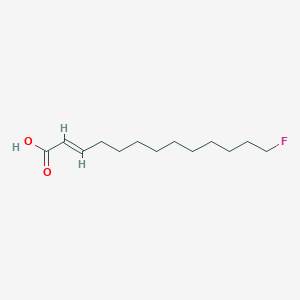
13-Fluorotridec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Fluorotridec-2-enoic acid (FTDA) is a synthetic fatty acid that has gained significant attention in the scientific community due to its potential applications in various fields. FTDA is a fluorinated analogue of oleic acid, which is a common unsaturated fatty acid found in many animal and plant fats. FTDA has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 13-Fluorotridec-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 13-Fluorotridec-2-enoic acid has been shown to inhibit the activity of fatty acid synthase, which is an enzyme involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in lipid accumulation and can potentially be used to treat obesity and other metabolic disorders.
Biochemische Und Physiologische Effekte
13-Fluorotridec-2-enoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. 13-Fluorotridec-2-enoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 13-Fluorotridec-2-enoic acid has been shown to modulate lipid metabolism by inhibiting fatty acid synthase, leading to a decrease in lipid accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
13-Fluorotridec-2-enoic acid has several advantages as a research tool, including its unique chemical structure, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 13-Fluorotridec-2-enoic acid, including:
1. Investigation of the mechanism of action of 13-Fluorotridec-2-enoic acid in various biological systems.
2. Development of 13-Fluorotridec-2-enoic acid-based drugs for the treatment of cancer, obesity, and other metabolic disorders.
3. Study of the effects of 13-Fluorotridec-2-enoic acid on lipid metabolism and its potential use in the development of lipid-lowering drugs.
4. Investigation of the use of 13-Fluorotridec-2-enoic acid in materials science, including the development of new materials with unique properties.
5. Exploration of the potential applications of 13-Fluorotridec-2-enoic acid in agriculture, including its use as a pesticide or herbicide.
Conclusion:
In conclusion, 13-Fluorotridec-2-enoic acid is a promising synthetic fatty acid with potential applications in various fields. Its unique chemical structure, ease of synthesis, and potential therapeutic applications make it a valuable research tool. Further research is needed to fully understand the mechanism of action of 13-Fluorotridec-2-enoic acid and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 13-Fluorotridec-2-enoic acid involves the reaction of 13-bromo-2-tridecenoic acid with potassium fluoride and tetra-n-butylammonium fluoride in the presence of dimethyl sulfoxide. This reaction results in the substitution of the bromine atom with a fluorine atom, producing 13-Fluorotridec-2-enoic acid. The synthesis of 13-Fluorotridec-2-enoic acid is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
13-Fluorotridec-2-enoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 13-Fluorotridec-2-enoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, obesity, and diabetes. 13-Fluorotridec-2-enoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
1675-24-7 |
|---|---|
Produktname |
13-Fluorotridec-2-enoic acid |
Molekularformel |
C13H23FO2 |
Molekulargewicht |
230.32 g/mol |
IUPAC-Name |
(E)-13-fluorotridec-2-enoic acid |
InChI |
InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+ |
InChI-Schlüssel |
BPHCWBZPOVJJAF-PKNBQFBNSA-N |
Isomerische SMILES |
C(CCCCCF)CCCC/C=C/C(=O)O |
SMILES |
C(CCCCCF)CCCCC=CC(=O)O |
Kanonische SMILES |
C(CCCCCF)CCCCC=CC(=O)O |
Synonyme |
13-Fluoro-2-tridecenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



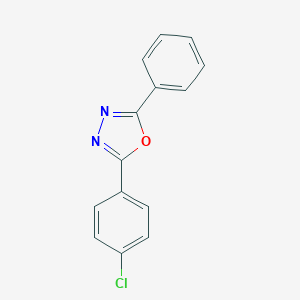

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)
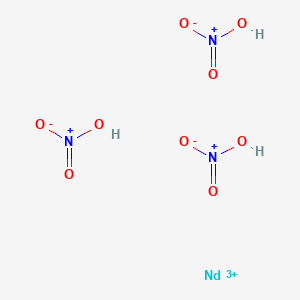


![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)
